synthesis of 2-(2-Methylphenoxy)acetic acid from 2-methylphenol
synthesis of 2-(2-Methylphenoxy)acetic acid from 2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(2-methylphenoxy)acetic acid from 2-methylphenol, a process of significant interest in the development of herbicides and other biologically active compounds. This document provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and key analytical data.
Introduction
2-(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, belongs to the family of aryloxyalkanoic acids. This class of compounds has garnered considerable attention due to their biological activities, most notably as synthetic auxins used for plant growth regulation. The synthesis of this compound from 2-methylphenol (o-cresol) is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This guide will provide researchers and professionals in drug development with the necessary technical details to successfully synthesize and characterize this target molecule.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of 2-(2-methylphenoxy)acetic acid from 2-methylphenol proceeds via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.
The overall reaction is as follows:
Step 1: Deprotonation of 2-methylphenol In the first step, 2-methylphenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group. This results in the formation of the sodium or potassium salt of 2-methylphenoxide, which is a potent nucleophile.
Step 2: Nucleophilic attack The 2-methylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid or its corresponding salt (e.g., sodium chloroacetate). This is a classic SN2 reaction where the phenoxide ion displaces the chloride ion, forming a new carbon-oxygen bond and yielding the sodium salt of 2-(2-methylphenoxy)acetic acid.
Step 3: Acidification The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate group, leading to the precipitation of the final product, 2-(2-methylphenoxy)acetic acid, which can then be isolated and purified.
Caption: Reaction pathway for the synthesis of 2-(2-Methylphenoxy)acetic acid.
Experimental Protocols
Several protocols for the synthesis of 2-(2-methylphenoxy)acetic acid have been reported. Below are detailed methodologies for two common approaches.
Protocol 1: Synthesis using Sodium Hydroxide and Chloroacetic Acid
This protocol is adapted from procedures described in various organic chemistry lab manuals.[1][2]
Materials:
-
2-Methylphenol (o-cresol)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Water
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Diethyl ether (for extraction, optional)
Procedure:
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Preparation of the Phenoxide: In a suitable reaction flask, dissolve 2-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2-methylphenol to NaOH should be approximately 1:1. Stir the mixture until the 2-methylphenol is completely dissolved, forming the sodium 2-methylphenoxide solution.
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Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid in water. Slowly add the chloroacetic acid solution to the 2-methylphenoxide solution while stirring. The molar ratio of 2-methylphenol to chloroacetic acid should be approximately 1:1.
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Heating: Heat the reaction mixture to reflux or in a water bath at 90-100°C for 30-60 minutes to ensure the reaction goes to completion.
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Cooling and Acidification: After the heating period, cool the reaction mixture to room temperature. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is acidic (test with litmus paper). A white precipitate of 2-(2-methylphenoxy)acetic acid should form.
-
Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them.
Protocol 2: Synthesis using Potassium Hydroxide
This protocol is a variation using potassium hydroxide as the base.[3]
Materials:
-
2-Methylphenol (o-cresol)
-
Potassium hydroxide (KOH)
-
50% aqueous solution of chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask, dissolve potassium hydroxide in water. Add 2-methylphenol to the flask and swirl until a homogeneous solution is formed.
-
Reaction: Fit the flask with a reflux condenser and heat the solution to a gentle boil. Add a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.
-
Reflux: After the addition is complete, continue refluxing the mixture for another 10 minutes.
-
Work-up: Transfer the hot solution to a beaker and allow it to cool to room temperature.
-
Precipitation: Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms. Monitor the pH with pH paper.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Recrystallize the crude solid from boiling water to obtain the pure 2-(2-methylphenoxy)acetic acid.
Caption: A generalized experimental workflow for the synthesis of 2-(2-Methylphenoxy)acetic acid.
Data Presentation
This section summarizes the key quantitative data for 2-(2-methylphenoxy)acetic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 152-158 °C | [5] |
| 155-157 °C | [6][7] | |
| 154 °C | [8] | |
| 136-137 °C (for p-methyl isomer) | [1] |
Note: The melting point for the para-isomer is included for comparison.
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available, detailed peak lists require consultation of spectral databases. | [4][9] |
| ¹³C NMR | Spectra available, detailed peak lists require consultation of spectral databases. | [4][9] |
| IR Spectroscopy | Spectra available, characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H bonds are expected. | [9][10] |
For detailed peak assignments, direct consultation of the referenced spectral databases is recommended.
Table 3: Reaction Parameters and Yield
| Parameter | Value/Condition | Reference(s) |
| Reactants | 2-Methylphenol, Chloroacetic acid (or its salt), Base (NaOH or KOH) | [1][2][3] |
| Solvent | Water | [1][2][3] |
| Reaction Temperature | Reflux or 90-100 °C | [1][3] |
| Reaction Time | 10 - 60 minutes | [1][3] |
| Purification Method | Recrystallization from water | [1][2][3] |
| Reported Yield | Not explicitly stated in most protocols, but generally good for Williamson ether synthesis. A patent describes a method with increased condensation yield.[11] |
Conclusion
The synthesis of 2-(2-methylphenoxy)acetic acid from 2-methylphenol via the Williamson ether synthesis is a well-established and efficient method. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of the key analytical data for the final product. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, enabling them to confidently approach the synthesis and characterization of this important compound.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylphenoxyacetic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. 2-methylphenoxyacetic acid [stenutz.eu]
- 9. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]
- 10. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 11. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
